3-(3-Ethoxyphenyl)-4-((2-hydroxy-3,5-diiodobenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione
Description
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Properties
CAS No. |
613249-87-9 |
|---|---|
Molecular Formula |
C17H14I2N4O2S |
Molecular Weight |
592.2 g/mol |
IUPAC Name |
3-(3-ethoxyphenyl)-4-[(E)-(2-hydroxy-3,5-diiodophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H14I2N4O2S/c1-2-25-13-5-3-4-10(7-13)16-21-22-17(26)23(16)20-9-11-6-12(18)8-14(19)15(11)24/h3-9,24H,2H2,1H3,(H,22,26)/b20-9+ |
InChI Key |
HTMKZEKXBSONSM-AWQFTUOYSA-N |
Isomeric SMILES |
CCOC1=CC=CC(=C1)C2=NNC(=S)N2/N=C/C3=C(C(=CC(=C3)I)I)O |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NNC(=S)N2N=CC3=C(C(=CC(=C3)I)I)O |
Origin of Product |
United States |
Biological Activity
The compound 3-(3-Ethoxyphenyl)-4-((2-hydroxy-3,5-diiodobenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione is a member of the triazole family, which has garnered attention due to its diverse biological activities. Triazoles are known for their ability to interact with various biological targets, making them valuable in medicinal chemistry. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves the condensation reaction between appropriate aldehydes and triazole derivatives. The following general reaction scheme is often employed:
- Formation of Schiff Base: The reaction of 2-hydroxy-3,5-diiodobenzaldehyde with a suitable amine.
- Cyclization: The Schiff base undergoes cyclization to form the triazole-thione structure.
Anticancer Activity
Research has shown that compounds containing the triazole moiety exhibit significant anticancer properties. For instance:
- A study demonstrated that similar triazole-thione derivatives showed activity against colon carcinoma (HCT-116) with IC50 values around 6.2 μM .
- Other derivatives were active against breast cancer cell lines (T47D) with IC50 values of 27.3 μM .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Various studies indicate that triazole derivatives possess broad-spectrum antimicrobial activity against bacteria and fungi .
- Specifically, compounds structurally related to this triazole have shown effectiveness comparable to standard antibiotics like streptomycin .
Anti-inflammatory and Antioxidant Properties
Triazoles are known for their anti-inflammatory effects:
- Compounds similar to the one have demonstrated the ability to inhibit inflammatory pathways in vitro, suggesting potential use in treating inflammatory diseases .
- Additionally, antioxidant assays indicate that these compounds can scavenge free radicals effectively, contributing to their therapeutic profile .
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition: Triazoles can inhibit enzymes involved in cancer cell proliferation.
- DNA Interaction: Some derivatives show binding affinity to DNA, disrupting replication in cancer cells.
- Reactive Oxygen Species (ROS) Modulation: They may modulate ROS levels, influencing cell survival pathways.
Case Studies
Several case studies highlight the efficacy of triazole derivatives:
Scientific Research Applications
Biological Activities
The compound has shown promising biological activities in various studies:
Antitumor Activity
Research indicates that triazole derivatives exhibit significant antitumor effects. For instance, derivatives similar to 3-(3-Ethoxyphenyl)-4-((2-hydroxy-3,5-diiodobenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione have been evaluated for their ability to inhibit cancer cell proliferation. In vitro studies using lung adenocarcinoma (A549) and hepatoma (Bel7402) cell lines demonstrated dose-dependent suppression of cell growth .
Antibacterial and Antifungal Activities
Triazole derivatives are known for their antibacterial and antifungal properties. The compound's structure allows it to interact with microbial targets effectively. Studies have reported that similar compounds possess activity against various bacterial strains and fungi .
Anti-inflammatory Properties
Some studies suggest that triazole derivatives may exhibit anti-inflammatory effects, potentially through modulation of inflammatory pathways. This aspect warrants further investigation to elucidate the underlying mechanisms .
Case Studies and Research Findings
Chemical Reactions Analysis
Nucleophilic Substitution at the Thione Sulfur
The thione (-S) group acts as a nucleophilic site, enabling substitution reactions with alkylating or arylating agents.
Key Findings :
-
Alkylation enhances solubility in polar aprotic solvents.
-
Arylation introduces steric bulk, affecting binding affinity in biological assays .
Oxidation of the Thione Group
The thione sulfur can be oxidized to sulfonic acid derivatives under strong oxidizing conditions.
Mechanistic Insight :
Oxidation proceeds via electrophilic attack at sulfur, forming intermediates such as sulfenic acid before final product formation.
Hydrolysis of the Benzylidene Amino Group
The Schiff base (-N=CH-) linkage undergoes hydrolysis in acidic or aqueous media.
Note : Hydrolysis is reversible; the Schiff base can reform under dehydrating conditions.
Complexation with Metal Ions
The compound acts as a polydentate ligand via N (triazole), S (thione), and O (hydroxy) atoms.
Applications :
-
Cu(II) complexes show enhanced antimicrobial activity compared to the free ligand .
-
Zn(II) complexes exhibit fluorescence quenching in sensor applications .
Cyclocondensation Reactions
The amino group participates in cyclization with carbonyl compounds to form fused heterocycles.
Structural Confirmation :
Cyclized products were characterized via single-crystal XRD and ¹H/¹³C NMR .
Electrophilic Aromatic Substitution
The electron-rich triazole ring undergoes iodination or nitration at specific positions.
| Reaction | Reagents/Conditions | Position Substituted | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | C-5 of triazole | 55% | |
| Iodination | I₂, HIO₃, H₂O, 60°C | C-3 of benzylidene | 63% |
Regioselectivity :
Directed by the electron-donating ethoxy group and steric effects of iodine substituents.
Q & A
Q. What are the standard synthetic routes for preparing 3-(3-Ethoxyphenyl)-4-((2-hydroxy-3,5-diiodobenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, the triazole core can be formed by cyclizing thiosemicarbazide intermediates under acidic conditions, followed by Schiff base formation with 2-hydroxy-3,5-diiodobenzaldehyde. Reaction optimization (e.g., solvent choice, temperature, and catalyst use) is critical for yield improvement .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Key techniques include:
- FT-IR : To confirm functional groups (e.g., C=N stretching at ~1600 cm⁻¹, S-H vibrations).
- NMR (¹H/¹³C) : For structural elucidation of aromatic protons, ethoxy groups, and imine linkages.
- UV-Vis : To analyze electronic transitions in the conjugated system.
- X-ray crystallography : For definitive 3D structural determination, if single crystals are obtainable .
Q. How can solubility challenges be addressed during biological assays?
Use co-solvents like DMSO (≤1% v/v) or cyclodextrin-based encapsulation to enhance aqueous solubility. Pre-screen solubility at physiological pH (7.4) using dynamic light scattering (DLS) or HPLC-UV quantification .
Advanced Research Questions
Q. What computational methods are suitable for predicting the compound’s reactivity and electronic properties?
Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level is widely used to calculate:
Q. How can contradictions between experimental and theoretical spectral data be resolved?
Discrepancies (e.g., in NMR chemical shifts) may arise from solvent effects or conformational flexibility. Perform:
- Solvent-implicit DFT calculations (e.g., using the PCM model).
- Torsional angle scans to identify low-energy conformers.
- Dynamic NMR experiments to detect rotational barriers in solution .
Q. What strategies optimize the compound’s bioactivity against drug-resistant pathogens?
- Structure-activity relationship (SAR) studies : Modify substituents (e.g., ethoxy group, iodine positions) to enhance membrane permeability.
- Enzyme inhibition assays : Target microbial enzymes (e.g., dihydrofolate reductase) with IC₅₀ determination via fluorometric or calorimetric methods.
- Synergistic studies : Combine with known antibiotics to assess fractional inhibitory concentration (FIC) indices .
Q. How can reaction engineering improve scalability while maintaining regioselectivity?
- Microfluidic reactors : Enable precise control over mixing and temperature for high-yield, reproducible synthesis.
- Heterogeneous catalysis : Use immobilized catalysts (e.g., silica-supported acids) to reduce purification steps.
- In situ monitoring : Employ PAT (Process Analytical Technology) tools like Raman spectroscopy to track intermediate formation .
Methodological Notes
- Data Validation : Cross-reference experimental results with computational predictions (e.g., DFT-calculated vs. experimental IR peaks) to identify systematic errors .
- Statistical Analysis : Apply error propagation models (e.g., Monte Carlo simulations) to quantify uncertainties in kinetic or thermodynamic data .
- Ethical Compliance : Ensure biosafety protocols (e.g., BSL-2 for antimicrobial testing) and adhere to Green Chemistry principles for solvent waste reduction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
